molecular formula C20H20N4O5S2 B2921272 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 894946-76-0

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2921272
CAS No.: 894946-76-0
M. Wt: 460.52
InChI Key: MSRNXMUFHNXDCI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a benzenesulfonyl group at the 5-position of the pyrimidine ring and a 2,4-dimethoxyphenyl substituent on the acetamide moiety. The pyrimidine core is substituted with an amino group at the 4-position and a sulfanyl-linked acetamide chain at the 2-position. Its molecular formula is C₂₁H₂₁N₅O₄S₂, with a calculated molecular weight of 487.55 g/mol.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-28-13-8-9-15(16(10-13)29-2)23-18(25)12-30-20-22-11-17(19(21)24-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRNXMUFHNXDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from acyclic starting materials. The synthetic route may include the following steps:

    Ring Closure: Formation of the pyrimidine ring through cyclization reactions.

    Aromatization: Conversion of the intermediate compounds into aromatic structures.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylsulfonyl group to the desired sulfonyl group.

    Formation of Guanidines: Reaction with suitable amines to introduce the amino group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit key enzymes or interfere with cellular processes in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with variations in heterocyclic cores, substituents, and aryl groups. Key differences in physicochemical properties and hypothetical bioactivity are highlighted below.

Structural and Functional Group Analysis

Heterocyclic Core

  • Target Compound : Pyrimidine ring (6-membered, two nitrogen atoms). Pyrimidines are planar and often involved in DNA/RNA interactions or kinase inhibition .
  • Triazole Analogs (Evidenced in compounds from [2], [3], [6], [7]): 1,2,4-Triazole (5-membered, three nitrogen atoms). Triazoles are metabolically stable and facilitate hydrogen bonding, commonly used in antifungal agents .

Substituents on the Heterocycle Benzenesulfonyl Group (Target): Electron-withdrawing; may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) . Pyridinyl groups (e.g., ) can improve solubility via basic nitrogen .

Acetamide Aryl Substituents

  • 2,4-Dimethoxyphenyl (Target): Electron-donating methoxy groups increase lipophilicity, aiding passive diffusion across membranes.
  • Biphenylyl/Butylphenyl ([2], [6]): Bulky substituents (e.g., ’s biphenylyl) may sterically hinder binding but improve hydrophobic interactions .

Hypothetical Property and Activity Implications

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Hypothetical Properties/Bioactivity References
Target Compound Pyrimidine Benzenesulfonyl, Dimethoxy 487.55 Potential enzyme inhibition; moderate logP N/A
2-{[4-Amino-5-(2-Pyridinyl)...} (E2) 1,2,4-Triazole Pyridinyl, Biphenylyl ~441.52* Improved solubility; kinase inhibition
2-{[4-Amino-5-(2-Fluorophenyl)...} (E6) 1,2,4-Triazole Fluorophenyl, Butylphenyl ~420.48* Enhanced halogen bonding; antibacterial
2-{[4-Allyl-5-(2-Thienyl)...} (E8) 1,2,4-Triazole Thienyl, Dimethylamino ~453.57* Photostability; CNS-targeting potential
N-(4-Sulfamoylphenyl) Analog (E9) 1,2,4-Triazole Pyridinyl, Sulfamoyl ~445.50* Sulfonamide-like diuretic/antibacterial

*Molecular weights estimated from structural formulas.

Key Observations

  • Electron Effects : The target’s benzenesulfonyl group contrasts with electron-donating groups (e.g., ’s thienyl), which may reduce metabolic oxidation but limit target affinity .
  • Lipophilicity : The dimethoxyphenyl group (Target) confers higher logP than fluorophenyl () or sulfamoyl () analogs, suggesting better tissue penetration .

Biological Activity

The compound 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a novel organic molecule with potential therapeutic applications. Its structure includes a pyrimidine ring, an amino group, a benzenesulfonyl group, and an acetamide moiety, which together contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O3SC_{20}H_{22}N_4O_3S with a molecular weight of approximately 426.5 g/mol. The compound features a complex arrangement that allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC20H22N4O3SC_{20}H_{22}N_4O_3S
Molecular Weight426.5 g/mol
CAS Number894946-36-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The sulfanyl group plays a crucial role in facilitating these interactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Inhibition of Enzymatic Activity

Research indicates that compounds containing benzenesulfonyl groups can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. For instance, studies on related compounds have shown promising inhibitory effects on COX-2 and 5-LOX, suggesting that this compound may exhibit similar properties .

Biological Activity Studies

Several studies have evaluated the biological activities associated with this class of compounds. Key findings include:

  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in animal models. For example, derivatives were tested for their ability to reduce formalin-induced pain and inhibit capsaicin-induced edema .
  • Cardiovascular Effects : A study investigating the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that these compounds could significantly lower coronary resistance and perfusion pressure, suggesting potential cardiovascular benefits .
  • Docking Studies : Computational docking studies have been employed to predict interactions between the compound and various protein targets. These studies suggest that the compound may bind effectively to calcium channels and other relevant biomolecules, influencing their activity .

Case Studies

Recent research has focused on synthesizing and evaluating various derivatives of benzenesulfonyl acetamides for their biological activities:

  • Study on COX-2 Inhibition : A series of N-(benzene sulfonyl) acetamide derivatives were synthesized and evaluated for their COX-2 inhibitory activities. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .
  • Cardiovascular Research : In another study, the effects of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance were assessed using isolated rat heart models. The results indicated a significant decrease in perfusion pressure compared to control conditions, highlighting the cardiovascular implications of such compounds .

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